molecular formula C10H13Cl2N B2634568 7-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride CAS No. 2580185-08-4

7-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride

Cat. No. B2634568
CAS RN: 2580185-08-4
M. Wt: 218.12
InChI Key: JFVKWCIPHZVVSW-UHFFFAOYSA-N
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Description

7-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is an organic compound with the CAS Number: 2580185-08-4 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) has garnered significant attention in the scientific community due to its diverse biological activities against various infective pathogens and neurodegenerative disorders . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The molecular weight of this compound is 218.13 . The IUPAC name is 7-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride . The InChI code is 1S/C10H12ClN.ClH/c1-7-10-6-9 (11)3-2-8 (10)4-5-12-7;/h2-3,6-7,12H,4-5H2,1H3;1H .


Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is room temperature .

Scientific Research Applications

Medicinal Chemistry

7-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride is a type of 1,2,3,4-tetrahydroisoquinolines (THIQ) which are known to exert diverse biological activities . These compounds have been studied for their potential use in medicinal chemistry, particularly in the development of new drugs .

Neurodegenerative Disorders

THIQ-based compounds, including 7-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride, have shown promise in the treatment of neurodegenerative disorders . This could potentially include conditions such as Alzheimer’s disease, Parkinson’s disease, and other related disorders .

Infective Pathogens

These compounds have also been found to have biological activities against various infective pathogens . This suggests that they could be used in the development of new antimicrobial or antiviral drugs .

Agrochemical Applications

7-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride is an important organic intermediate that can be used in the agrochemical field . This could potentially involve the development of new pesticides, herbicides, or other agricultural chemicals .

Pharmaceutical Applications

This compound can also be used in the pharmaceutical field . This could involve the development of new drugs or the improvement of existing ones .

Dyestuff Applications

Another potential application of 7-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride is in the dyestuff field . This could involve the development of new dyes or pigments .

Mechanism of Action

Isoquinoline alkaloids, which include 1,2,3,4-tetrahydroisoquinolines (THIQ), form an important class of natural products. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Safety and Hazards

The compound has been classified under GHS07. The hazard statements include H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Due to the broad range of applications of 1,2,3,4-tetrahydroisoquinolines (THIQ), various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .

properties

IUPAC Name

7-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c1-7-10-6-9(11)3-2-8(10)4-5-12-7;/h2-3,6-7,12H,4-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVKWCIPHZVVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1)C=CC(=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride

CAS RN

2580185-08-4
Record name 7-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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